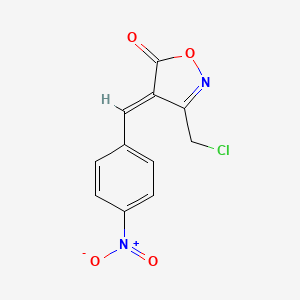![molecular formula C12H14N2O2 B1327011 {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine CAS No. 1031655-08-9](/img/structure/B1327011.png)
{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxazole derivative. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazole derivatives are often synthesized using various methods such as the Robinson-Gabriel synthesis . The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the oxazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Oxazoles can undergo a variety of reactions, including nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, oxazole derivatives are stable compounds. The presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
One of the notable applications of compounds related to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine is in the realm of antimicrobial activities. Research has shown that certain derivatives have demonstrated good or moderate activities against test microorganisms, highlighting their potential in this field (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine have been a focus of research, contributing to our understanding of their properties and potential applications. For example, studies have been conducted on the synthesis of N-Substituted 2-(Aminomethyl)oxazoles, highlighting the diverse chemical properties and applications of these compounds (Ibata & Isogami, 1989).
Anticancer Activities
Compounds structurally similar to {[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine have shown promise in anticancer research. Studies have been conducted on their potential as anticancer agents, evaluating their efficacy against various cancer cell lines (Ghani & Alabdali, 2022).
Neuropharmacological Research
This chemical class has been explored in neuropharmacological research, particularly in studies related to monoamine oxidase inhibition, which is significant in the context of neurological disorders and conditions (Ding & Silverman, 1993).
Potential in Drug Development
The diverse chemical reactions and transformations that these compounds can undergo make them valuable in drug development and synthesis. Research in this area has contributed to a better understanding of how these compounds can be utilized in creating new pharmaceuticals (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Wirkmechanismus
Target of Action
A structurally similar compound, 4-methoxyamphetamine, has been found to interact with alpha receptors and serotonin transporters .
Mode of Action
It binds to alpha receptors to mediate these effects .
Biochemical Pathways
Related compounds have been shown to affect energy metabolism and induce oxidative stress .
Pharmacokinetics
A structurally similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was found to exhibit an acceptable pharmacokinetic profile .
Result of Action
A structurally similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, was found to exert neuroprotective effects against sodium nitroprusside-induced neurotoxicity in ht22 cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHLRQLAMIILNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)